(1R,2S)-2-Aminocyclopentane-1-carboxylic Acid Hydrochloride: A Technical Guide
(1R,2S)-2-Aminocyclopentane-1-carboxylic Acid Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, biological activity, and mechanism of action of (1R,2S)-2-aminocyclopentane-1-carboxylic acid hydrochloride. This compound, also known as cispentacin hydrochloride, is a non-proteinogenic β-amino acid with notable antifungal properties, making it a molecule of significant interest in the field of drug development.
Core Physicochemical Properties
(1R,2S)-2-aminocyclopentane-1-carboxylic acid hydrochloride is a white to almost white crystalline powder.[1] It is soluble in water.[1][2] The hydrochloride salt enhances the stability and solubility of the parent compound, (1R,2S)-2-aminocyclopentane-1-carboxylic acid.
Table 1: Physicochemical Properties of (1R,2S)-2-Aminocyclopentane-1-carboxylic Acid Hydrochloride
| Property | Value | Source |
| Molecular Formula | C₆H₁₂ClNO₂ | [1] |
| Molecular Weight | 165.62 g/mol | [3] |
| CAS Number | 128110-37-2 | [1][4] |
| Melting Point | 173-175 °C (decomposes) | [2] |
| Appearance | Almost white crystalline powder | [1] |
| Water Solubility | Soluble | [1][2] |
| LogP (Computed) | -2.16 | [4] |
| Hydrogen Bond Donors | 2 | [4] |
| Hydrogen Bond Acceptors | 3 | [4] |
| Topological Polar Surface Area | 63.3 Ų | [1] |
Synthesis and Purification
The synthesis of (1R,2S)-2-aminocyclopentane-1-carboxylic acid can be achieved through a stereoselective route starting from ethyl 2-oxocyclopentanecarboxylate. A detailed experimental protocol for the synthesis of the parent amino acid is outlined below, followed by the formation of the hydrochloride salt and subsequent purification methods.
Experimental Protocol: Synthesis of (1R,2S)-2-Aminocyclopentane-1-carboxylic Acid
A scalable synthesis for all stereoisomers of 2-aminocyclopentanecarboxylic acid has been reported. The synthesis of the (1R,2S) isomer involves the following key steps:
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Reductive Amination: Ethyl 2-oxocyclopentanecarboxylate is reacted with (S)-α-phenylethylamine in the presence of a reducing agent to form the corresponding amino ester.
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Diastereomeric Salt Resolution: The resulting mixture of diastereomers is resolved using a chiral acid, such as (+)-dibenzoyl-d-tartaric acid, to isolate the desired (1R,2S) stereoisomer.
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Hydrogenolysis: The chiral auxiliary is removed via hydrogenolysis, typically using palladium on carbon (Pd/C) as a catalyst.
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Ester Hydrolysis: The ethyl ester is hydrolyzed under acidic or basic conditions to yield the free amino acid.
The crude amino acid is obtained as a salt form after these steps.[5]
Hydrochloride Salt Formation
To form the hydrochloride salt, the isolated (1R,2S)-2-aminocyclopentane-1-carboxylic acid is dissolved in a suitable solvent, such as ethanol or diethyl ether, and treated with a solution of hydrogen chloride (HCl) in the same or a compatible solvent. The hydrochloride salt typically precipitates out of the solution and can be collected by filtration.
Purification
Purification of (1R,2S)-2-aminocyclopentane-1-carboxylic acid hydrochloride can be achieved through several methods:
-
Recrystallization: The crude hydrochloride salt can be recrystallized from a suitable solvent system, such as ethanol/ether, to obtain a product of high purity.[2]
-
Ion-Exchange Chromatography: As an amino acid, the compound can be purified using cation-exchange chromatography. The compound binds to the resin and is subsequently eluted with a pH or salt gradient.
-
Adsorption Chromatography: Further purification can be performed using adsorption resins, where separation is based on polarity.
The following diagram illustrates a general workflow for the synthesis and purification of (1R,2S)-2-aminocyclopentane-1-carboxylic acid hydrochloride.
Caption: A general workflow for the synthesis and purification of (1R,2S)-2-aminocyclopentane-1-carboxylic acid hydrochloride.
Spectroscopic Data
Detailed spectroscopic analysis is crucial for the characterization of (1R,2S)-2-aminocyclopentane-1-carboxylic acid hydrochloride.
Table 2: Spectroscopic Data for (1R,2S)-2-Aminocyclopentane-1-carboxylic Acid and its Derivatives
| Spectroscopic Technique | Data Summary | Source |
| ¹H NMR (D₂O) | δ 3.82–3.86 (m, 1H), 3.10–3.16 (m, 1H), 2.08–2.20 (m, 2H), 1.69–1.99 (m, 4H) | [5] |
| ¹³C NMR (D₂O) | δ 176.6, 52.7, 45.5, 29.7, 27.2, 21.2 | [5] |
| High-Resolution Mass Spectrometry (HRMS-ESI) | m/z: [M + H]⁺ calculated for C₆H₁₂NO₂: 130.0868; found: 130.0865 | [5] |
Biological Activity and Mechanism of Action
(1R,2S)-2-aminocyclopentane-1-carboxylic acid hydrochloride, as cispentacin, exhibits significant antifungal activity, particularly against Candida albicans.[6] Interestingly, it shows weak in vitro activity but provides strong protection in in vivo mouse models of lethal C. albicans infection.[6]
The proposed mechanism of action involves a multi-step process that ultimately disrupts essential cellular functions in the fungal cell.
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Active Transport: Cispentacin is actively transported into Candida albicans cells. This process is mediated by amino acid permeases, including a specific proline permease.[2] The uptake is dependent on the proton motive force.[2]
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Inhibition of Prolyl-tRNA Synthetase: Once inside the cell, a primary target of cispentacin is prolyl-tRNA synthetase.[2] This enzyme is critical for the attachment of proline to its corresponding tRNA, a vital step in protein synthesis.
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Disruption of Protein and RNA Synthesis: By inhibiting prolyl-tRNA synthetase, cispentacin effectively halts protein synthesis.[2] It has also been shown to inhibit the incorporation of radiolabeled precursors into both protein and RNA.[2] This disruption of macromolecule synthesis leads to a fungistatic or fungicidal effect.
The following diagram illustrates the proposed signaling pathway for the antifungal action of cispentacin.
Caption: Proposed mechanism of antifungal action of Cispentacin.
References
- 1. benchchem.com [benchchem.com]
- 2. Anti-Candida activity of cispentacin: the active transport by amino acid permeases and possible mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CISPENTACIN, A NEW ANTIFUNGAL ANTIBIOTIC [jstage.jst.go.jp]
- 4. (1S,2R)-2-Aminocyclopentane-1-carboxylic acid | C6H11NO2 | CID 73306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Cispentacin, a new antifungal antibiotic. I. Production, isolation, physico-chemical properties and structure - PubMed [pubmed.ncbi.nlm.nih.gov]
